1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane

Coordination Chemistry Macrocyclic Ligand Stability Metal Complex Degradation

TMC is the definitive tertiary tetraamine macrocyclic ligand for oxidative stability and stereochemical rigidity. Unlike unsubstituted cyclam—which undergoes N-H-initiated oxidative degradation—TMC's fully methylated N4 framework eliminates this pathway and enforces five-coordinate geometry with all methyl groups oriented to one side. Essential for nonheme Fe(IV)-oxo biomimetic research; the TMC-syn isomer delivers 100-fold faster olefin epoxidation than anti. Enables green electrosynthesis in bicontinuous microemulsions and templates zeolites SSZ-79 and STA-7. Select for trans-labile single-site oxidation; cis-dihydroxylation requires alternatives like Me₂EBC.

Molecular Formula C14H32N4
Molecular Weight 256.43 g/mol
CAS No. 41203-22-9
Cat. No. B1213055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane
CAS41203-22-9
Synonyms1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane
Molecular FormulaC14H32N4
Molecular Weight256.43 g/mol
Structural Identifiers
SMILESCN1CCCN(CCN(CCCN(CC1)C)C)C
InChIInChI=1S/C14H32N4/c1-15-7-5-8-17(3)13-14-18(4)10-6-9-16(2)12-11-15/h5-14H2,1-4H3
InChIKeyHRFJEOWVAGSJNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (CAS 41203-22-9) – Overview and Procurement Context


1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (also known as tetramethylcyclam or TMC) is a macrocyclic tertiary tetraamine ligand with the molecular formula C14H32N4 and a molecular weight of 256.43 g/mol [1]. First synthesized in 1973 via Eschweiler-Clarke methylation of the parent cyclam (1,4,8,11-tetraazacyclotetradecane), TMC was specifically developed to address the oxidative degradation observed in metal-cyclam complexes, which is initiated by deprotonation of secondary amine centers [2]. The compound is a white to slightly yellow low-melting crystalline solid (m.p. 38-42 °C) that serves as a versatile N4-donor ligand in coordination chemistry, with demonstrated applications spanning biomimetic oxidation catalysis, electrochemical synthesis, and materials templating [3].

Why Generic Substitution Fails: Critical Differentiation of 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane from Unsubstituted Cyclam and Other Analogs


Generic substitution among cyclam-family ligands is fundamentally invalid because N-alkylation introduces quantifiable differences in metal complex stereochemistry, redox potential, kinetic stability, and coordination geometry that directly govern experimental outcomes. Unsubstituted cyclam (secondary amine) forms predominantly six-coordinate complexes and undergoes oxidative dehydrogenation initiated by N-H deprotonation [1]. In contrast, TMC (tertiary amine) forces five-coordinate geometry with all four methyl groups oriented on the same side of the N4 coordination plane, eliminates the oxidative degradation pathway, and shifts Ni(III)/Ni(II) redox potentials significantly anodic relative to cyclam [2]. Partial methylation analogs (e.g., 1,4,8-trimethylcyclam) or C-substituted derivatives retain some N-H functionality, preserving degradation susceptibility and failing to achieve the full stereochemical rigidity of TMC. The evidence below quantifies these differences across multiple performance dimensions essential for rational ligand selection.

Quantitative Evidence Guide: Differentiating Performance Data for 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (TMC)


Oxidative Stability Advantage: Elimination of Base-Induced Degradation via N-Methylation

Unsubstituted cyclam (secondary amine) undergoes oxidative dehydrogenation initiated by proton loss from N-H groups, leading to C-N bond cleavage in up to 50% of the sample under basic conditions [1]. TMC, lacking N-H protons, completely eliminates this degradation pathway because no deprotonation event can occur at the tertiary amine centers [1]. This mechanistic blockade of oxidative decomposition represents a binary functional difference rather than a graded improvement.

Coordination Chemistry Macrocyclic Ligand Stability Metal Complex Degradation

Redox Potential Tuning: Anodic Shift of Ni(III)/Ni(II) Couple Relative to Cyclam

N-Methylation substantially alters the redox behavior of nickel complexes. The Ni(III)/Ni(II) and Ni(II)/Ni(I) redox couples for [Ni(TMC)]²⁺ are shifted to significantly more anodic potentials compared to the nickel-cyclam complex [1]. This anodic shift directly correlates with enhanced oxidative stability and altered catalytic reactivity in electrochemical applications.

Electrochemistry Nickel Complexes Redox Catalysis

Coordination Geometry Control: Enforced Five-Coordinate Pentacoordination versus Cyclam's Six-Coordinate Preference

N-Methylation forces a specific stereochemistry where all four methyl groups occupy the same side of the metal-nitrogen coordination plane, as confirmed by X-ray crystallography of [Ni(TMC)N₃]ClO₄ [1]. This rigid topology enforces five-coordinate geometry in divalent metal complexes, whereas cyclam complexes typically adopt six-coordinate configurations [1]. Kinetic stabilities of TMC divalent complexes are correspondingly lower than cyclam analogs, decomposing more rapidly in acidic media and in the presence of excess cyanide [1].

Coordination Chemistry Stereochemistry Metal Complex Geometry

Topological Isomer Control: TMC-syn versus TMC-anti Olefin Epoxidation Rate Enhancement

The [FeIV(O)(TMC)(CH₃CN)]²⁺ complex exists as two topological isomers: TMC-anti (FeIV=O unit points away from methyl groups) and TMC-syn (FeIV=O unit surrounded by methyl groups) [1]. TMC-syn epoxidizes all olefin substrates tested, while TMC-anti reacts only with cis-cyclooctene but at a 100-fold slower rate [1]. For oxygen atom transfer (OAT) reactions with R₂S substrates, TMC-syn exhibits rates 2-to-3 orders of magnitude faster than TMC-anti [1]. For hydrogen atom transfer (HAT) substrates, TMC-syn reacts 1.3- to 3-fold faster [1].

Oxidation Catalysis Nonheme Iron Complexes Olefin Epoxidation

Catalytic Selectivity Limitation: trans-Labile Sites Preclude cis-Dihydroxylation

Direct comparison of [Fe(TMC)(OTf)](OTf) with the ethylene-bridged analog [Fe(Me₂EBC)(OTf)₂] reveals that TMC's trans-oriented labile sites fundamentally restrict its catalytic scope [1]. While [Fe(Me₂EBC)(OTf)₂] (cis-labile sites) is an active catalyst for both epoxidation and cis-dihydroxylation, [Fe(TMC)(OTf)](OTf) (trans-labile sites) shows only limited epoxidation capability and zero facility for cis-dihydroxylation [1]. Both ligands provide essentially identical tertiary amine donor sets, isolating topology as the sole variable.

Oxidation Catalysis Nonheme Iron Catalysis Olefin Functionalization

Electrochemical Reversibility and Microemulsion Compatibility for Green Synthesis

The [Ni(TMC)]²⁺/[Ni(TMC)]⁺ redox couple exhibits reversible electrochemical behavior in bicontinuous microemulsion media (water/hydrocarbon/surfactant systems) [1]. Electrogenerated [Ni(TMC)]⁺ rapidly catalyzes intramolecular cyclization of propargyl and allyl bromoesters, yielding cyclic products with excellent efficiency [1]. This enables practical electrosynthesis in non-toxic, environmentally benign media, circumventing the toxicity and instability issues associated with traditional aprotic solvents like DMF [1].

Electrosynthesis Nickel Catalysis Green Chemistry

Recommended Application Scenarios for 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (TMC) Based on Differentiated Evidence


Biomimetic Nonheme Iron-Oxo Catalysis for Olefin Epoxidation

TMC is the foundational ligand for the first structurally characterized mononuclear nonheme iron(IV)-oxo complex, a key biomimetic intermediate for understanding biological oxygen activation [1]. Procurement of TMC-syn isomer specifically enables olefin epoxidation with reaction rates 100-fold higher than TMC-anti and 2-3 orders of magnitude faster oxygen atom transfer to sulfides [2]. This makes TMC essential for laboratories investigating nonheme iron oxidation mechanisms or developing biomimetic oxidation catalysts.

Electrochemical Nickel-Mediated Organic Cyclization in Green Media

TMC forms reversible [Ni(TMC)]²⁺/⁺ redox couples that remain electrochemically active in bicontinuous microemulsions—non-toxic water/hydrocarbon/surfactant systems [1]. This enables practical, environmentally benign electrosynthesis of cyclic organic molecules from propargyl and allyl bromoesters, avoiding the toxicity and instability of traditional aprotic solvents [1]. The combination of TMC's oxidative stability (no N-H degradation) and compatibility with green media supports scalable electrosynthetic processes.

Single-Site Oxidation Catalysis Requiring Trans-Labile Coordination Sites

TMC's stereochemistry enforces trans-oriented labile coordination sites, making it specifically suitable for single-site oxidation reactions (epoxidation) while being explicitly unsuitable for cis-dihydroxylation [1]. Researchers requiring trans-labile geometry for mechanistic studies or selective oxidations should select TMC; those requiring cis-labile sites for dual-substrate activation must select alternatives like Me₂EBC [1].

Molecular Sieve Templating and Heterogeneous Catalyst Precursor Synthesis

TMC serves as a structure-directing agent for the synthesis of crystalline molecular sieves including SSZ-79 and STA-7 (SAV topology) [1]. Ni(TMC) complexes template aluminophosphate materials that, upon calcination, yield uniformly dispersed nickel nanoparticles active for methane generation from n-butane conversion [2]. The rigid macrocyclic framework ensures consistent templating geometry, critical for reproducible zeolite synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.